In-Depth Technical Guide: Structural Analysis of 1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine
In-Depth Technical Guide: Structural Analysis of 1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of 1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine, a key intermediate in the synthesis of various biologically active compounds. This document outlines the core physicochemical properties, detailed structural data, and a proposed synthetic pathway. The information presented herein is intended to support researchers and professionals in drug discovery and development by providing a foundational understanding of this versatile heterocyclic compound.
Introduction
1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine, also known as tert-butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate, is a protected derivative of 5-bromo-1H-pyrazolo[3,4-b]pyridine. The pyrazolo[3,4-b]pyridine scaffold is a significant pharmacophore due to its structural analogy to purine bases, rendering it a valuable building block in the development of kinase inhibitors and other therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group on the pyrazole nitrogen allows for selective functionalization at other positions of the heterocyclic core. This guide focuses on the detailed structural characterization of this important synthetic intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂BrN₃O₂ | [1][2] |
| Molecular Weight | 298.14 g/mol | [1][2] |
| CAS Number | 1299607-55-8 | [1] |
| Appearance | Solid (predicted) | [2] |
| InChI | 1S/C11H12BrN3O2/c1-11(2,3)17-10(16)15-9-7(5-14-15)4-8(12)6-13-9/h4-6H,1-3H3 | [1][2] |
| InChI Key | OJBWUSKWFSCYOG-UHFFFAOYSA-N | [2] |
| SMILES | CC(C)(C)OC(=O)n1ncc2cc(Br)cnc12 | [2] |
Structural Analysis
The structural integrity of 1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine is paramount for its use in multi-step syntheses. While specific experimental spectroscopic data for this compound is not widely published, the following sections detail the expected spectral characteristics based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.7 | d | 1H | H6 (Pyridine ring) |
| ~8.3 | d | 1H | H4 (Pyridine ring) |
| ~8.2 | s | 1H | H3 (Pyrazole ring) |
| ~1.7 | s | 9H | -C(CH₃)₃ (Boc group) |
Expected ¹³C NMR Spectral Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C=O (Boc group) |
| ~148 | C7a (bridgehead) |
| ~145 | C6 (Pyridine ring) |
| ~135 | C3 (Pyrazole ring) |
| ~120 | C5 (Pyridine ring) |
| ~115 | C4 (Pyridine ring) |
| ~110 | C3a (bridgehead) |
| ~85 | -C(CH₃)₃ (Boc group) |
| ~28 | -C(CH₃)₃ (Boc group) |
Infrared (IR) Spectroscopy
The IR spectrum of 1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine is expected to exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980-2930 | Medium | C-H stretch (aliphatic, Boc group) |
| ~1730 | Strong | C=O stretch (Boc carbamate) |
| ~1600, ~1470 | Medium-Strong | C=C and C=N stretching (aromatic rings) |
| ~1250, ~1150 | Strong | C-O stretch (Boc group) |
| ~1100-1000 | Medium | C-N stretch |
| ~800-700 | Medium-Strong | C-Br stretch |
Mass Spectrometry
Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of the title compound.
| m/z | Interpretation |
| 298/300 | [M]⁺/ [M+2]⁺ isotopic pattern for Bromine |
| 242/244 | [M - C₄H₈]⁺ (loss of isobutylene) |
| 197/199 | [M - Boc]⁺ |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocols
Synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine
The parent compound can be synthesized via the reaction of 2-amino-5-bromopyridine with sodium nitrite and subsequent cyclization.
Boc-Protection of 5-bromo-1H-pyrazolo[3,4-b]pyridine
The protection of the pyrazole nitrogen is achieved using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
5-bromo-1H-pyrazolo[3,4-b]pyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 5-bromo-1H-pyrazolo[3,4-b]pyridine in anhydrous THF, add DMAP (catalytic amount).
-
Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine.
Logical Relationships and Workflows
The following diagrams illustrate the synthetic pathway and a general experimental workflow.
Caption: Synthetic pathway to 1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine.
Caption: General experimental workflow for Boc-protection.
Applications in Drug Development
The 1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine core is a versatile scaffold for the synthesis of a variety of kinase inhibitors. The bromine atom at the 5-position serves as a handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents. The Boc-protecting group can be readily removed under acidic conditions to allow for further functionalization at the N1 position of the pyrazole ring. This strategic protection and functionalization make it a valuable intermediate in the synthesis of complex molecules targeting various signaling pathways implicated in cancer and other diseases. For instance, derivatives of pyrazolo[3,4-b]pyridine have been investigated as inhibitors of TANK-binding kinase 1 (TBK1), a key regulator of innate immunity signaling pathways.[3]
Conclusion
This technical guide has provided a detailed structural analysis of 1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine, a compound of significant interest in medicinal chemistry. The presented data on its physicochemical properties, along with predicted spectroscopic characteristics and a reliable synthetic protocol, offer a solid foundation for its use in research and development. The strategic importance of this molecule as a building block for kinase inhibitors and other therapeutic agents underscores the value of this comprehensive structural overview for scientists in the field of drug discovery. Further experimental validation of the predicted spectroscopic data will be beneficial for the scientific community.
References
- 1. 1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine | C11H12BrN3O2 | CID 50986454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
